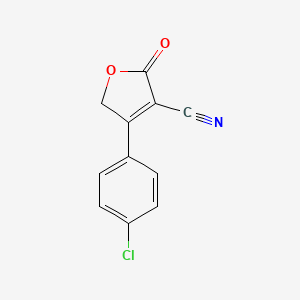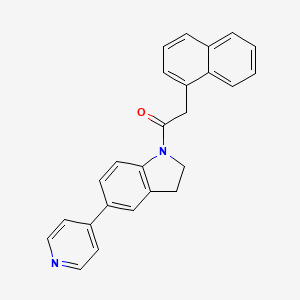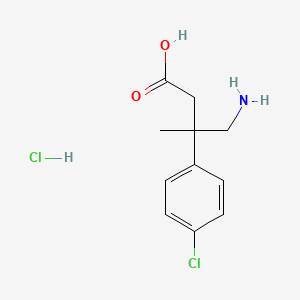
4-Amino-3-(4-chlorophenyl)-3-methylbutanoic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-Amino-3-(4-chlorophenyl)-3-methylbutanoic acid hydrochloride” is a compound that is structurally related to the neurotransmitter γ-aminobutyric acid (GABA), and hence is a GABA analogue . It is also related to Phenibut, a central nervous system depressant with anxiolytic effects, used to treat anxiety, insomnia, and for a variety of other indications .
Applications De Recherche Scientifique
Synthesis and Analysis
- Synthesis Techniques : Research by Vasil'eva et al. (2016) focuses on synthesizing β-substituted γ-aminobutyric acid derivatives, including 4-amino-3-(4-chlorophenyl)butanoic acid, through methods like acid hydrolysis of oxopyrrolidinecarboxylic acids. This approach is highlighted for its simplicity and satisfactory yields of targeted γ-aminobutyric acid hydrochlorides (Vasil'eva, Ostroglyadov, Nikonorov, Komarova, & Berestovitskaya, 2016).
Enantiomer Resolution and Pharmacological Activity
- Enantiomer Pharmacology : A study by Witczuk et al. (1980) resolved racemic 3-(p-chlorophenyl)-4-aminobutanoic acid into enantiomers, finding significant differences in their pharmacological effectiveness. The R(+) enantiomer proved notably more effective than the S(-) one and the racemate (Witczuk, Khaunina, & Kupryszewski, 1980).
Derivative Synthesis and Reactivity
- Tetrazole-Containing Derivatives : Putis, Shuvalova, and Ostrovskii (2008) explored the synthesis of tetrazole-containing derivatives of 4-amino-3-phenylbutanoic acid, utilizing the reactivity of amino and carboxy terminal groups. They reported high yields of these derivatives, indicating a broad scope of potential applications (Putis, Shuvalova, & Ostrovskii, 2008).
Chemoenzymatic Synthesis and Isomer Analysis
- Chemoenzymatic Synthesis : Research by Andruszkiewicz, Barrett, and Silverman (1990) details the high-yield chemoenzymatic synthesis of (R)- and (S)-4-Amino-3-methylbutanoic acids. This process involves enantioselective hydrolysis and subsequent conversion of ester groups to amines (Andruszkiewicz, Barrett, & Silverman, 1990).
Substrate Specificity in Biochemical Reactions
- Biochemical Substrate Specificity : Silverman et al. (1987) investigated the substrate and inhibitory properties of various isomers of 4-amino-3-(4-chlorophenyl)butanoic acid in biochemical processes. This study provides insights into the molecular interactions and specificities of these compounds in biological systems (Silverman, Invergo, Levy, & Andrew, 1987).
Mécanisme D'action
Target of Action
It’s known that similar compounds interact with neural hyperexcitability that leads to a lowered stretch reflex threshold due to reduced suppression of the synapses between the ia afferent and the efferent alpha motor neurons in the spinal cord .
Mode of Action
The mode of action of 4-Amino-3-(4-chlorophenyl)-3-methylbutanoic acid hydrochloride It’s suggested that it may work by blocking potassium channels and promoting the conduction of action potentials along demyelinated axons .
Biochemical Pathways
The biochemical pathways affected by 4-Amino-3-(4-chlorophenyl)-3-methylbutanoic acid hydrochloride It’s known that similar compounds can affect various pathways, including those involved in neural hyperexcitability .
Pharmacokinetics
The pharmacokinetics of 4-Amino-3-(4-chlorophenyl)-3-methylbutanoic acid hydrochloride These properties would significantly impact the bioavailability of the compound .
Result of Action
The molecular and cellular effects of 4-Amino-3-(4-chlorophenyl)-3-methylbutanoic acid hydrochloride It’s suggested that it may promote the conduction of action potentials along demyelinated axons .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 4-Amino-3-(4-chlorophenyl)-3-methylbutanoic acid hydrochloride Factors such as temperature, ph, and the presence of other molecules could potentially influence its action .
Propriétés
IUPAC Name |
4-amino-3-(4-chlorophenyl)-3-methylbutanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO2.ClH/c1-11(7-13,6-10(14)15)8-2-4-9(12)5-3-8;/h2-5H,6-7,13H2,1H3,(H,14,15);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAHSEJLDYOKSQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)(CN)C1=CC=C(C=C1)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-3-(4-chlorophenyl)-3-methylbutanoic acid hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-ethylhexyl)-2-(4-oxo-2-thioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B2634421.png)

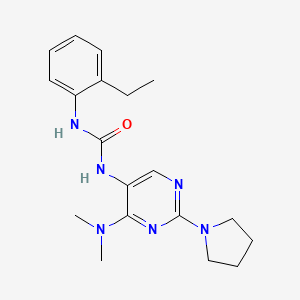
![1-[4-(isobutyrylamino)benzoyl]-N-(2-methoxyethyl)piperidine-4-carboxamide](/img/structure/B2634425.png)

![N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}-1,3-benzothiazole-6-carboxamide](/img/structure/B2634427.png)
![N-[(2,4-difluorophenyl)methyl]cyclopropanamine](/img/structure/B2634428.png)
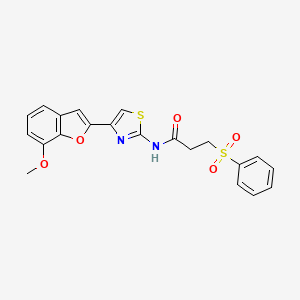
![Thiomorpholin-4-yl-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]morpholin-2-yl]methanone](/img/structure/B2634433.png)
![(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-3-[(4-methylphenyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B2634435.png)
![tert-butyl 6-chloro-2-iodo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B2634437.png)
![1-[(1-Methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-3-(thiophen-2-yl)urea](/img/structure/B2634439.png)
